Cas no 450336-68-2 (N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]pentanamide)
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]pentanamide Chemical and Physical Properties
Names and Identifiers
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- Pentanamide, N-[2-(4-fluorophenyl)-2,6-dihydro-5,5-dioxido-4H-thieno[3,4-c]pyrazol-3-yl]-
- N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide
- EU-0095382
- F0541-0690
- 450336-68-2
- SR-01000570351
- SR-01000570351-1
- CCG-199919
- AKOS002097223
- N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide
- N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]pentanamide
- N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]pentanamide
-
- Inchi: 1S/C16H18FN3O3S/c1-2-3-4-15(21)18-16-13-9-24(22,23)10-14(13)19-20(16)12-7-5-11(17)6-8-12/h5-8H,2-4,9-10H2,1H3,(H,18,21)
- InChI Key: LYTKWPRTSBKVDG-UHFFFAOYSA-N
- SMILES: C(NC1N(C2=CC=C(F)C=C2)N=C2CS(=O)(=O)CC2=1)(=O)CCCC
Computed Properties
- Exact Mass: 351.10529078g/mol
- Monoisotopic Mass: 351.10529078g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 557
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 89.4Ų
Experimental Properties
- Density: 1.43±0.1 g/cm3(Predicted)
- Boiling Point: 624.4±55.0 °C(Predicted)
- pka: 13.52±0.20(Predicted)
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]pentanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0541-0690-2μmol |
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]pentanamide |
450336-68-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0541-0690-5μmol |
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]pentanamide |
450336-68-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0541-0690-10μmol |
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]pentanamide |
450336-68-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0541-0690-20μmol |
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]pentanamide |
450336-68-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0541-0690-1mg |
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]pentanamide |
450336-68-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0541-0690-2mg |
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]pentanamide |
450336-68-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0541-0690-3mg |
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]pentanamide |
450336-68-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0541-0690-4mg |
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]pentanamide |
450336-68-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0541-0690-5mg |
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]pentanamide |
450336-68-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0541-0690-10mg |
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]pentanamide |
450336-68-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]pentanamide Related Literature
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Additional information on N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]pentanamide
N-[2-(4-Fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]pentanamide (CAS No. 450336-68-2): A Comprehensive Overview
N-[2-(4-Fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]pentanamide (CAS No. 450336-68-2) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of thienopyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
The chemical structure of N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]pentanamide features a thienopyrazole core with a fluorinated phenyl substituent and a pentanamide moiety. The presence of these functional groups imparts specific physicochemical properties that contribute to its biological activity. The fluorine atom in the phenyl ring enhances the lipophilicity of the molecule, which can improve its cell membrane permeability and bioavailability.
Recent studies have explored the pharmacological profile of this compound in various disease models. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]pentanamide can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, this compound has also been investigated for its analgesic effects. Preclinical studies using rodent models of pain have demonstrated that N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]pentanamide exhibits significant analgesic activity without causing central nervous system (CNS) side effects commonly associated with traditional analgesics like opioids. This makes it a promising candidate for the development of safer pain management therapies.
The anti-cancer potential of N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]pentanamide has also been explored. In vitro assays have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For example, it has been reported to inhibit the activation of the Akt/mTOR pathway in breast cancer cells and reduce the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.
The pharmacokinetic properties of this compound have been studied to understand its behavior in vivo. Animal studies have shown that N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]pentanamide exhibits good oral bioavailability and a favorable pharmacokinetic profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues. The compound is metabolized primarily by hepatic enzymes and excreted via urine and feces.
To further evaluate its therapeutic potential, clinical trials are currently underway to assess the safety and efficacy of N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]pentanamide in human subjects. Early phase I trials have shown promising results with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In conclusion, N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]pentanamide (CAS No. 450336-68-2) is a promising compound with a diverse range of biological activities. Its unique chemical structure and favorable pharmacological profile make it an attractive candidate for further development as a therapeutic agent in various medical applications. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses.
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